Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

Catalog No.
S520014
CAS No.
220099-91-2
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3...

CAS Number

220099-91-2

Product Name

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1

InChI Key

OCKIPDMKGPYYJS-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

AZD 0328, AZD-0328, AZD0328, spiro(1-azabicyclo(2.2.2)octane-3,2'(3H)-furo(2,3-b)pyridine)

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4

Description

The exact mass of the compound Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is 216.12626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Alpha-7 Nicotinic Acetylcholine Receptor Agonist: A study published in 2005 describes the synthesis of a similar compound, 5'-(2-[18F]fluorophenyl)-Spiro[1-azabicyclo[2.2.2]octane]-3,2'(3'H)-furo[2,3-b]pyridine ([18F]FPS). This compound was found to be an agonist at the alpha-7 nicotinic acetylcholine receptor (nAChR) []. Alpha-7 nAChRs are involved in various neurological functions, and agonists for this receptor are being investigated for their potential in treating conditions like Alzheimer's disease and schizophrenia [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

216.12626

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B218X5QIY

Other CAS

220099-91-2

Wikipedia

AZD0328

Dates

Modify: 2023-08-15
1: Zhou D, Zhang M, Ye X, Gu C, Piser TM, Lanoue BA, Schock SA, Cheng YF, Grimm SW. In vitro metabolism of α7 neuronal nicotinic receptor agonist AZD0328 and enzyme identification for its N-oxide metabolite. Xenobiotica. 2011 Mar;41(3):232-42. doi: 10.3109/00498254.2010.536855. Epub 2011 Jan 13. PubMed PMID: 21226652.
2: Castner SA, Smagin GN, Piser TM, Wang Y, Smith JS, Christian EP, Mrzljak L, Williams GV. Immediate and sustained improvements in working memory after selective stimulation of α7 nicotinic acetylcholine receptors. Biol Psychiatry. 2011 Jan 1;69(1):12-8. doi: 10.1016/j.biopsych.2010.08.006. Epub 2010 Oct 20. PubMed PMID: 20965497.
3: Sydserff S, Sutton EJ, Song D, Quirk MC, Maciag C, Li C, Jonak G, Gurley D, Gordon JC, Christian EP, Doherty JJ, Hudzik T, Johnson E, Mrzljak L, Piser T, Smagin GN, Wang Y, Widzowski D, Smith JS. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes. Biochem Pharmacol. 2009 Oct 1;78(7):880-8. doi: 10.1016/j.bcp.2009.07.005. Epub 2009 Jul 16. PubMed PMID: 19615981.

Explore Compound Types